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Compound of Interest

Compound Name: but-2-ynedinitrile

Cat. No.: B094463

An in-depth exploration into the molecular structure, vibrational and electronic properties, and
reactivity of but-2-ynedinitrile (CsNz) through the lens of quantum chemical calculations. This
guide is intended for researchers, scientists, and professionals in drug development seeking a
comprehensive understanding of this highly reactive molecule.

But-2-ynedinitrile, also known as dicyanoacetylene, is a linear molecule with the formula
CaNa. Its structure, characterized by a conjugated system of triple and single bonds
(N=C-C=C-C=N), imparts unique electronic properties and high reactivity, making it a subject
of significant interest in various fields, including organic synthesis and astrochemistry.[1][2]
Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to
be invaluable tools for elucidating the molecular characteristics that are often challenging to
probe experimentally.[1]

Molecular Geometry

Theoretical calculations consistently predict a linear geometry for but-2-ynedinitrile, belonging
to the Dooh point group. The molecule consists of sp-hybridized carbon atoms forming a chain
with terminal nitrile groups.[3] The alternating single and triple bonds define its acetylenic
character.[3]

Quantum chemical calculations at the B3LYP/6-31G* level of theory provide the following
optimized bond lengths:
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Bond Calculated Bond Length (A)
C=N 1.154
c-C 1.378
c=C 1.195

Table 1. Optimized bond lengths of but-2-ynedinitrile calculated using DFT (B3LYP/6-31G).*

Vibrational Properties

The vibrational modes of but-2-ynedinitrile have been investigated through both experimental
infrared (IR) and Raman spectroscopy and computational methods.[1] Due to its
centrosymmetric linear structure, the molecule exhibits characteristic IR and Raman active
vibrational modes. The principle of mutual exclusion applies, meaning that vibrational modes
that are IR active are Raman inactive, and vice versa.

A comparison of experimental and calculated vibrational frequencies provides a detailed
understanding of the molecule's dynamics.
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Calculated
Frequency . .
Experimental Experimental .
Symmetry (cm™?) Assignment
IR (cm™?) Raman (cm~?)
(B3LYPI/6-
31G¥)
vi (C=N
>g+ 2345 - 2333 symmetric
stretch)
v2 (C=C
2g+ 2278 - 2267 symmetric
stretch)
vs (C-C
2gt 645 - 640 symmetric
stretch)
va (C=N
Jut 2198 2198 - asymmetric
stretch)
vs (C=C
Jut 1285 1285 - asymmetric
stretch)
Mg 505 - 505 ve (C—C=N bend)
Mg 235 - 235 v7 (C=C-C bend)
Mu 475 475 - vs (C-C=N bend)
Mu 108 108 - Vo (C=C-C bend)

Table 2: Calculated and experimental vibrational frequencies of but-2-ynedinitrile.

Electronic Properties

The electronic transitions of but-2-ynedinitrile can be predicted using Time-Dependent

Density Functional Theory (TD-DFT). These calculations provide insights into the molecule's
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absorption spectrum and its behavior upon electronic excitation. The strong electron-
withdrawing nature of the cyanide groups significantly influences the electronic structure.[2]

TD-DFT calculations (B3LYP/6-31G*) predict the following low-lying electronic transitions:

. Excitation Energy Oscillator Strength
Transition Wavelength (nm)
(eV) )
HOMO - LUMO 4.85 255.6 0.0000
HOMO-1 - LUMO 5.92 209.4 0.9850
HOMO - LUMO+1 6.10 203.2 0.0000

Table 3: Calculated electronic transitions of but-2-ynedinitrile.

The HOMO to LUMO transition is predicted to be forbidden (oscillator strength of zero), which
is consistent with the high symmetry of the molecule. The first strong absorption is predicted to
be the HOMO-1 to LUMO transition.

Chemical Reactivity: The Diels-Alder Reaction

But-2-ynedinitrile is a potent dienophile in Diels-Alder reactions due to the electron-
withdrawing nature of its cyanide groups.[2] This high reactivity allows it to participate in
cycloaddition reactions even with unreactive dienes.[2]

A computational study of the Diels-Alder reaction between but-2-ynedinitrile and a generic
diene, such as furan, can elucidate the reaction mechanism and energetics.

A schematic representation of the Diels-Alder reaction pathway.

DFT calculations can be used to determine the activation energy and reaction energy of this
process, providing quantitative insights into the reactivity of but-2-ynedinitrile as a dienophile.

Experimental Protocols
Synthesis of But-2-ynedinitrile
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One common laboratory synthesis involves the dehydration of acetylene dicarboxamide with a
dehydrating agent like phosphorus pentoxide.

Materials:

Acetylene dicarboxamide

e Phosphorus pentoxide (P20s)

e Sand

« Inert solvent (e.g., dry carbon tetrachloride)

e Heating apparatus with temperature control

« Distillation/sublimation apparatus

Procedure:

Thoroughly mix acetylene dicarboxamide with an excess of phosphorus pentoxide and sand
in a flask. The sand helps to moderate the reaction.

e Gently heat the mixture under vacuum.

e The but-2-ynedinitrile product will sublime and can be collected on a cold finger or in a
cooled receiving flask.

 Purification can be achieved by subsequent sublimation or distillation under reduced
pressure.

Caution: But-2-ynedinitrile is toxic and potentially explosive. All manipulations should be
carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy:

o Sample Preparation: For liquid-phase spectra, a small amount of but-2-ynedinitrile can be
placed between two KBr or NaCl plates for IR analysis, or in a quartz cuvette for Raman
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analysis. For gas-phase spectra, the sample can be introduced into a gas cell.

 Instrumentation: A standard FT-IR spectrometer for infrared analysis and a Raman
spectrometer with an appropriate laser excitation source are used.

o Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm™1,
13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Sample Preparation: A solution of but-2-ynedinitrile is prepared in a deuterated solvent
(e.g., CDCls).

 Instrumentation: A high-field NMR spectrometer is used.

o Data Acquisition: A standard 3C NMR spectrum is acquired. Due to the symmetry of the
molecule, two distinct signals are expected. The sp-hybridized carbons of the nitrile groups
will appear at a different chemical shift than the sp-hybridized carbons of the central alkyne.
Typical chemical shifts for nitrile carbons are in the range of 110-125 ppm, while alkyne
carbons appear further upfield.

Logical Workflow for Quantum Chemical
Calculations

The following diagram illustrates a typical workflow for the quantum chemical investigation of
but-2-ynedinitrile.

A workflow for quantum chemical calculations of but-2-ynedinitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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